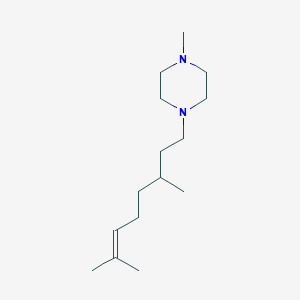![molecular formula C13H14N2O2S B5039074 [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5039074.png)
[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid, also known as TQSA, is a synthetic compound that has been widely studied for its potential therapeutic applications. TQSA belongs to the quinazoline family of compounds and has been found to exhibit various biological properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid has been shown to activate the AMPK pathway, which is involved in cellular energy metabolism and has been implicated in the regulation of inflammation and cancer. [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid has been found to exhibit various biochemical and physiological effects. Studies have shown that [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid can reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including cancer and cardiovascular disease. Additionally, [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid has been shown to improve glucose metabolism and insulin sensitivity, suggesting potential applications in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid is its relatively low toxicity, making it a promising candidate for further development as a therapeutic agent. However, [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid has limited solubility in water, which can pose challenges for its use in certain applications. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid.
Direcciones Futuras
There are several potential future directions for [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid research. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid. Additionally, further studies are needed to fully elucidate the mechanism of action of [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid and its potential applications in the treatment of various diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid in humans.
Métodos De Síntesis
[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid can be synthesized through a multi-step process involving the reaction of 2,4,6-trimethylquinazoline with thioacetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization, yielding [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid in high purity.
Aplicaciones Científicas De Investigación
[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications. In particular, [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid has been found to exhibit anti-inflammatory and anti-cancer effects. Studies have shown that [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, a key enzyme involved in inflammation. Additionally, [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models.
Propiedades
IUPAC Name |
2-(4,6,8-trimethylquinazolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-4-8(2)12-10(5-7)9(3)14-13(15-12)18-6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNLBDSLJVBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,6,8-Trimethylquinazolin-2-yl)sulfanyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-benzoyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B5039011.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5039031.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5039044.png)
![2-[acetyl(ethyl)amino]benzoic acid](/img/structure/B5039050.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoate](/img/structure/B5039058.png)
![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)
![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)

![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)